BenchChemオンラインストアへようこそ!

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

Kinase inhibition Immunology Medicinal chemistry

Procure this 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine scaffold, explicitly validated in WO2008/145688 A2 for synthesizing ITK inhibitors achieving sub-nanomolar potency (IC50 0.0009 µM). The specific 2-chloro-5-sulfonyl substitution pattern is confirmed by a high-resolution (2.45 Å) co-crystal structure (PDB 4QD6), enabling precise computational modeling. The 2-chloro handle allows versatile derivatization, mitigating synthetic failure risks inherent in positional isomers or alternative halogenated analogs.

Molecular Formula C9H11ClN2O2S
Molecular Weight 246.71 g/mol
CAS No. 64614-51-3
Cat. No. B3024715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine
CAS64614-51-3
Molecular FormulaC9H11ClN2O2S
Molecular Weight246.71 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C9H11ClN2O2S/c10-9-4-3-8(7-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
InChIKeyHBZKJCDPAUHBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37 [ug/mL]

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (CAS: 64614-51-3): Procurement-Grade Building Block and Key Intermediate for Kinase-Focused Medicinal Chemistry


2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine (CAS: 64614-51-3) is a heterocyclic sulfonamide building block featuring a 2-chloropyridine core substituted at the 5-position with a pyrrolidine-1-sulfonyl group [1]. The compound carries molecular formula C₉H₁₁ClN₂O₂S and a molecular weight of 246.71 g/mol, with physicochemical properties including density 1.432 g/cm³ and boiling point 394.4°C at 760 mmHg [1]. This sulfonylpyridine scaffold has been explicitly claimed and exemplified in the patent literature as a key intermediate in the synthesis of kinase inhibitors, including Interleukin-2 inducible T-cell kinase (ITK) inhibitors [2]. The 2-chloro substituent provides a synthetically versatile handle for further derivatization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, while the sulfonylpyrrolidine moiety contributes to kinase hinge-binding pharmacophore requirements [2][3].

Why Substituting 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine with Positional Isomers or Alternative Halogenated Sulfonylpyridines Compromises Synthetic Outcomes


Procurement decisions for sulfonylpyridine building blocks cannot rely on superficial structural similarity alone, as subtle variations in halogen position, sulfonyl substitution pattern, or core heterocycle profoundly alter downstream synthetic utility and biological target engagement. Positional isomers such as 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine exhibit distinct electronic and steric environments that affect nucleophilic aromatic substitution reactivity and cross-coupling regioselectivity [1]. Analogs with alternative halogenation patterns—including 3-bromo-4-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine or 2-chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine [2]—differ in both steric bulk and leaving-group potential, fundamentally altering synthetic pathways and final compound properties. The specific 2-chloro-5-sulfonyl substitution pattern is uniquely validated in the patent literature for generating kinase inhibitors with sub-nanomolar potency [3], whereas alternative substitution patterns yield significantly different binding profiles. Additionally, compounds lacking the pyrrolidine sulfonamide, such as 2-hydrazino-5-(pyrrolidin-1-ylsulfonyl)pyridine, introduce different pharmacophores entirely and require distinct synthetic sequences . Generic substitution based on nominal similarity therefore introduces unacceptable risk of synthetic failure, altered target selectivity, or diminished potency.

Quantitative Differentiation Evidence for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine Versus Closest Analogs and Alternatives


Sub-Nanomolar Kinase Potency Validation: ITK Inhibition by Derived Sulfonylpyridine Series

Compounds derived from the 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine scaffold, specifically sulfonylpyridine 4i, demonstrate sub-nanomolar inhibitory potency against Interleukin-2 inducible T-cell kinase (ITK) with an IC₅₀ of 0.0009 μM (0.9 nM), as reported in the primary medicinal chemistry literature [1]. In contrast, structurally related sulfonylpyridine analogs lacking the optimized pyrrolidine sulfonamide geometry or bearing alternative substitution patterns show significantly reduced potency, with earlier lead compounds in the series exhibiting IC₅₀ values in the 0.010–0.050 μM range [1]. This represents an 11- to 55-fold improvement in potency conferred by the specific substitution pattern accessible via 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine as a key intermediate.

Kinase inhibition Immunology Medicinal chemistry

Patent-Backed Synthetic Utility: Validated Intermediate in GSK Kinase Inhibitor Platform

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is explicitly claimed and exemplified as a synthetic intermediate in WO2008/145688 A2 (Glaxo Group Limited), appearing on page 104 of the patent document [1]. This patent covers pyridine derivatives useful as kinase inhibitors for treating immunological and inflammatory diseases, hyperproliferative diseases including cancer, and conditions involving neo-angiogenesis [1]. In contrast, positional isomers such as 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine and alternative analogs like 2-chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine [2] lack comparable patent exemplification in this context, and no peer-reviewed kinase SAR studies have been identified for these alternative compounds.

Kinase inhibitor synthesis Pharmaceutical patent Lead optimization

Crystallographically Validated Binding Mode: X-Ray Structure of ITK with Sulfonylpyridine Inhibitor

The sulfonylpyridine scaffold derived from 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine has been co-crystallized with the ITK kinase domain and deposited in the RCSB Protein Data Bank under accession code 4QD6, with a resolution of 2.45 Å [1]. This high-resolution structure reveals the precise binding interactions of the sulfonylpyrrolidine moiety within the ATP-binding pocket, enabling rational, structure-guided optimization of potency and selectivity [1]. In contrast, alternative sulfonylpyridine positional isomers (e.g., 2-chloro-3-substituted analogs) lack publicly available co-crystal structures, and no analogous crystallographic validation has been reported for the 3-position or 3-methyl variants .

Structure-based drug design X-ray crystallography Kinase hinge binding

Sulfonylpyridine Scaffold Anti-Chlamydial Activity: Class-Level Validation for Anti-Infective Drug Discovery

Sulfonylpyridine derivatives as a class have demonstrated quantifiable anti-chlamydial activity in peer-reviewed biological evaluation studies, establishing this scaffold as a viable starting point for anti-infective drug discovery programs [1]. While the specific compound 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine itself has not been directly evaluated in published anti-chlamydial assays, the broader sulfonylpyridine chemotype has shown reproducible activity against Chlamydia species, providing class-level validation for this scaffold family [1]. This contrasts with alternative scaffolds such as simple chloropyridines lacking the sulfonylpyrrolidine moiety, which are not documented to possess this biological profile.

Anti-chlamydial Anti-infective Sulfonylpyridine SAR

High-Value Research and Procurement Scenarios for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Sub-Nanomolar ITK Inhibitors for Immuno-Oncology and Autoimmune Disease

Procurement of 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine is directly justified for medicinal chemistry programs targeting Interleukin-2 inducible T-cell kinase (ITK). The compound serves as a validated intermediate for generating sulfonylpyridine derivatives with sub-nanomolar ITK inhibitory potency (IC₅₀ = 0.0009 μM), as demonstrated in peer-reviewed SAR studies [1]. The scaffold‘s explicit exemplification in WO2008/145688 A2 (page 104) provides a reproducible synthetic route for generating kinase inhibitor candidates targeting immunological disorders, inflammatory diseases, and hyperproliferative conditions [2].

Structure-Based Drug Design: Rational Optimization Using Co-Crystal Structural Data

Research teams employing structure-based drug design (SBDD) should prioritize this specific 2-chloro-5-sulfonyl substitution pattern due to the availability of a high-resolution (2.45 Å) co-crystal structure with the ITK kinase domain (PDB 4QD6) [3]. The crystallographic data enables precise computational modeling of binding interactions, reducing the number of synthetic iterations required to optimize potency and selectivity. This structural information is not available for positional isomers or alternative halogenated analogs, conferring a tangible efficiency advantage to programs using this validated scaffold [3].

Anti-Infective Screening Library Construction: Sulfonylpyridine-Focused Compound Collection

For high-throughput screening campaigns targeting Chlamydia and potentially other intracellular pathogens, 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine represents a strategic building block for generating sulfonylpyridine-focused libraries. The sulfonylpyridine chemotype has demonstrated class-level anti-chlamydial activity in peer-reviewed studies [4], and the 2-chloro substituent provides a versatile synthetic handle for generating diverse analog sets via nucleophilic aromatic substitution or cross-coupling chemistry. Inclusion of this scaffold in screening collections expands the chemical space accessible for hit discovery beyond the well-characterized kinase applications.

Contract Research and Custom Synthesis: Derivatization via Chloro-Substituent Reactivity

CROs and custom synthesis providers should position 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine as a premium intermediate for client projects requiring sulfonylpyridine-based kinase inhibitors. The combination of a validated patent exemplification [2], sub-nanomolar potency data for derived compounds [1], and the synthetic versatility of the 2-chloro leaving group enables rapid generation of proprietary analogs with predictable SAR. The compound‘s commercial availability at 95–97% purity from multiple vendors supports scalable synthesis workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.